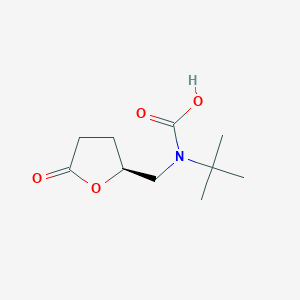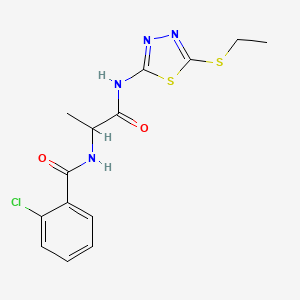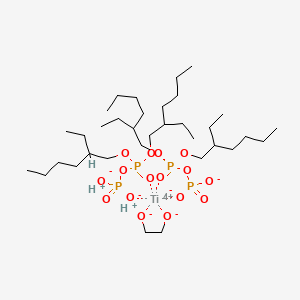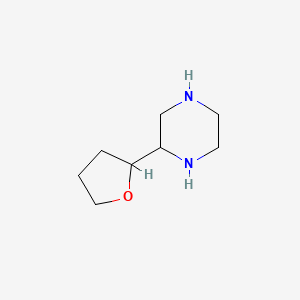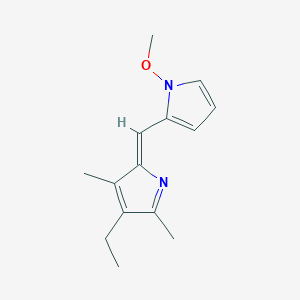
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the ethyl and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the pyrrole ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrole derivatives, 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole stands out due to its unique combination of ethyl and methyl substituents. Similar compounds include:
- 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole
- 2-((4-Methyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
- This compound
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
(2Z)-4-ethyl-2-[(1-methoxypyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2O/c1-5-13-10(2)14(15-11(13)3)9-12-7-6-8-16(12)17-4/h6-9H,5H2,1-4H3/b14-9- |
InChI-Schlüssel |
NGMGNNLXFWQMCZ-ZROIWOOFSA-N |
Isomerische SMILES |
CCC1=C(/C(=C/C2=CC=CN2OC)/N=C1C)C |
Kanonische SMILES |
CCC1=C(C(=CC2=CC=CN2OC)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
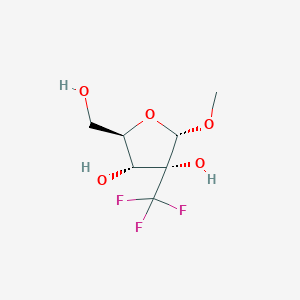
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
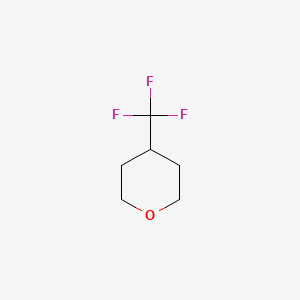
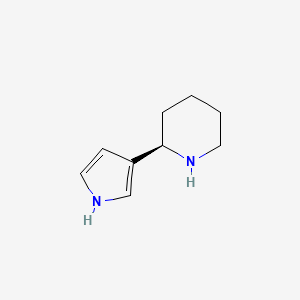
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
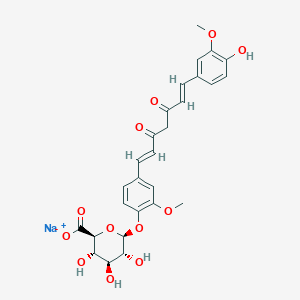
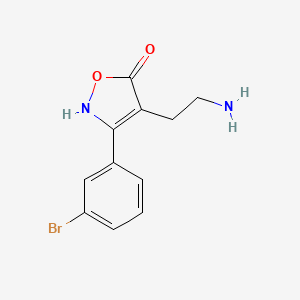
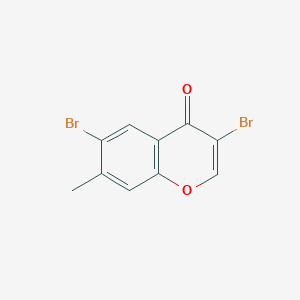
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
